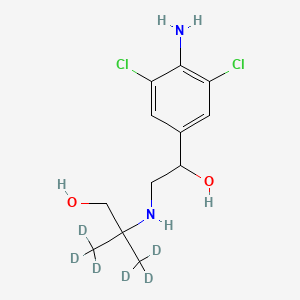
Hydroxymethyl Clenbuterol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxymethyl Clenbuterol-d6 is a deuterated analog of Hydroxymethyl Clenbuterol. This compound is primarily used as an internal standard in analytical chemistry and biochemical research. The incorporation of deuterium atoms in place of hydrogen enhances the compound’s stability under analytical conditions and facilitates differentiation between the analyte and the internal standard .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxymethyl Clenbuterol-d6 involves the introduction of deuterium atoms into the Hydroxymethyl Clenbuterol molecule. This process typically includes the following steps:
Deuteration of Precursors: The starting materials are subjected to deuteration, where hydrogen atoms are replaced with deuterium.
Formation of this compound: The deuterated precursors undergo a series of chemical reactions, including nucleophilic substitution and reduction, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of precursors are deuterated using deuterium gas or deuterated solvents.
Purification: The crude product is purified using techniques such as chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Hydroxymethyl Clenbuterol-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert this compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major products formed from these reactions include ketones, carboxylic acids, alcohols, and amines.
Applications De Recherche Scientifique
Hydroxymethyl Clenbuterol-d6 has several scientific research applications:
Analytical Chemistry: It is used as an internal standard for the precise quantification and detection of Clenbuterol residues in biological matrices via techniques such as liquid chromatography-mass spectrometry (LC-MS).
Biochemical Research: The compound aids in the elucidation of complex biochemical processes and mechanisms by enabling accurate quantification and analysis.
Pharmaceutical Research: This compound is used in the development and testing of new drugs, particularly in studying the metabolic pathways and environmental fate of Clenbuterol.
Mécanisme D'action
Hydroxymethyl Clenbuterol-d6, like its non-deuterated counterpart, acts as a Beta (2) agonist. It stimulates adenylyl cyclase activity, leading to the production of cyclic adenosine monophosphate (cAMP). This cascade results in the relaxation of smooth muscle in the bronchioles, making it effective as a bronchodilator .
Comparaison Avec Des Composés Similaires
Hydroxymethyl Clenbuterol-d6 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise differentiation in analytical studies. Similar compounds include:
Hydroxymethyl Clenbuterol: The non-deuterated analog used for similar purposes but lacks the enhanced stability provided by deuterium.
Clenbuterol: A Beta (2) agonist used as a bronchodilator in asthma treatment.
This compound stands out due to its specific application as an internal standard in analytical and biochemical research, providing more accurate and reliable results.
Propriétés
Formule moléculaire |
C12H18Cl2N2O2 |
|---|---|
Poids moléculaire |
299.22 g/mol |
Nom IUPAC |
2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-3,3,3-trideuterio-2-(trideuteriomethyl)propan-1-ol |
InChI |
InChI=1S/C12H18Cl2N2O2/c1-12(2,6-17)16-5-10(18)7-3-8(13)11(15)9(14)4-7/h3-4,10,16-18H,5-6,15H2,1-2H3/i1D3,2D3 |
Clé InChI |
BWURCANZQUYPLR-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
SMILES canonique |
CC(C)(CO)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


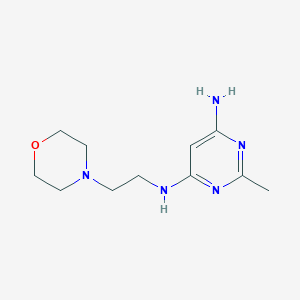
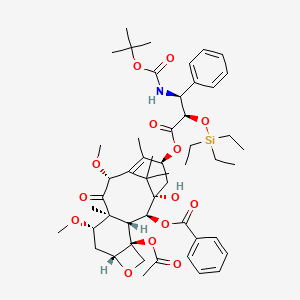
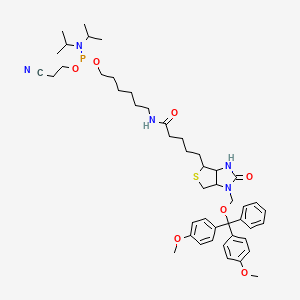
![(Z)-N'-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13440508.png)
![7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone](/img/structure/B13440523.png)
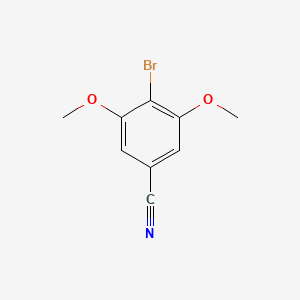

![N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide](/img/structure/B13440538.png)
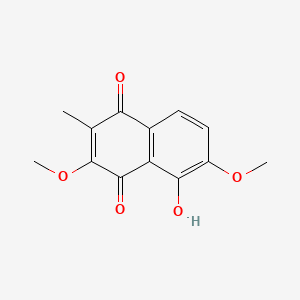
![ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate](/img/structure/B13440552.png)
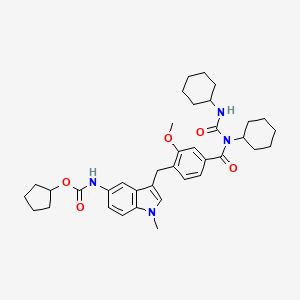
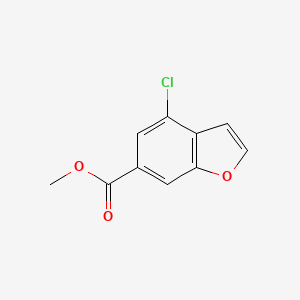
![Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate](/img/structure/B13440564.png)

